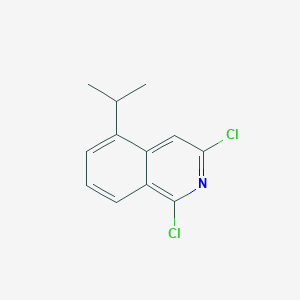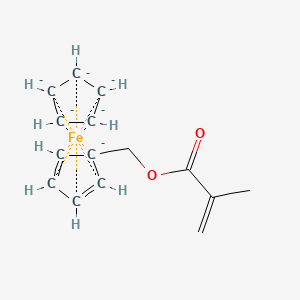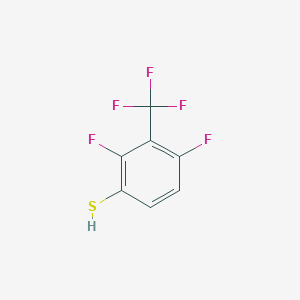
1,3-Dichloro-5-isopropyl-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-isopropyl-isoquinoline: is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions and an isopropyl group at the 5 position on the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-isopropyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the Bischler-Napieralski reaction , where β-phenylethylamine derivatives undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal-catalyzed reactions . For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents, can be employed to introduce various substituents onto the isoquinoline ring . This method is favored for its mild reaction conditions and high functional group tolerance.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-isopropyl-isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 3 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: Isoquinoline derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives, which have significant biological activity.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to introduce aryl groups onto the isoquinoline ring.
Phosphorus Oxychloride (POCl3): Used in the Bischler-Napieralski reaction for cyclization.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aryl-Substituted Isoquinolines: Formed through Suzuki-Miyaura coupling.
N-Oxides: Formed through oxidation reactions.
Tetrahydroisoquinolines: Formed through reduction reactions.
Applications De Recherche Scientifique
1,3-Dichloro-5-isopropyl-isoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the ring.
1,3-Dichloroisoquinoline: Similar to 1,3-Dichloro-5-isopropyl-isoquinoline but lacks the isopropyl group.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique biological activities.
Uniqueness
This compound is unique due to the presence of both chlorine and isopropyl groups on the isoquinoline ring. This specific substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H11Cl2N |
|---|---|
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
1,3-dichloro-5-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3 |
Clé InChI |
DDMKPCXIWOABSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C(N=C(C=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)

